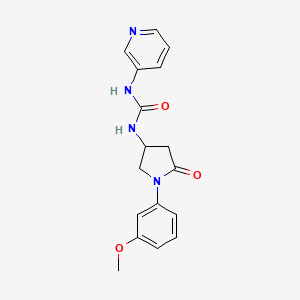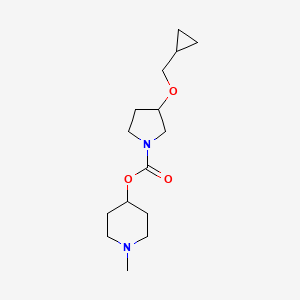
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a pyridinyl urea moiety. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the pyridinyl urea moiety is formed through a reaction between an isocyanate and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps such as recrystallization or chromatography are also crucial to ensure the compound meets the required specifications for research or pharmaceutical use.
化学反応の分析
Types of Reactions: 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
1-(3-Methoxyphenyl)-3-(pyridin-3-yl)urea: Lacks the pyrrolidinone ring, which may affect its binding affinity and specificity.
1-(1-(3-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea: The hydroxyl group can alter the compound’s solubility and reactivity.
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea: The position of the pyridinyl group can influence the compound’s interaction with molecular targets.
Uniqueness: 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-6-2-5-14(9-15)21-11-13(8-16(21)22)20-17(23)19-12-4-3-7-18-10-12/h2-7,9-10,13H,8,11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZKLMNEVMDMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2752060.png)
![1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2752061.png)
![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2752064.png)
